molecular formula C17H18ClN3O3 B235631 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide

Cat. No. B235631
M. Wt: 347.8 g/mol
InChI Key: JPYCTMZXAXFNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating various diseases.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide can prevent the activation and proliferation of cancer cells and immune cells, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and survival, the reduction of inflammation, and the modulation of immune cell activity. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity, its favorable pharmacokinetic profile, and its ability to inhibit multiple signaling pathways. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for the research and development of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide, including the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection and response monitoring, and the development of combination therapies with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide involves a series of chemical reactions starting from 3-chloro-2-nitroaniline, which is converted into N-(3-chloro-2-nitrophenyl)acetamide. This intermediate is then reacted with piperazine and acetic anhydride to form N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide. Finally, this compound is converted into N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide by reacting it with furfurylamine.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and survival of cancer cells, as well as the activation of immune cells.

properties

Product Name

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-12(22)20-7-9-21(10-8-20)16-13(18)4-2-5-14(16)19-17(23)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23)

InChI Key

JPYCTMZXAXFNIT-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.